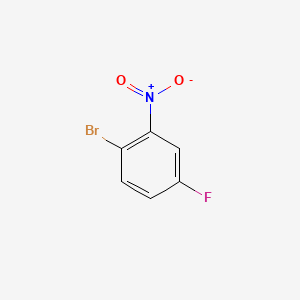
1-溴-4-氟-2-硝基苯
概述
描述
1-Bromo-4-fluoro-2-nitrobenzene, also known as 4-fluoro-2-bromo-1-nitrobenzene, is a type of organofluorine compound that is commonly used in the synthesis of pharmaceuticals and other compounds. It is a colorless, odorless, crystalline solid that is insoluble in water, but soluble in organic solvents. The compound is often used as a starting material in organic synthesis, and is also used in the synthesis of various drugs and other compounds.
科学研究应用
杂环化合物的合成
1-溴-4-氟-2-硝基苯: 被用于合成各种杂环化合物,这些化合物在制药和农用化学品中至关重要。 例如,它可以用于合成6-溴-1H-苯并[d][1,2,3]三唑-1-醇,这种化合物由于其结构与生物活性分子相似,因此在药物化学中具有潜在的应用 .
有机合成砌块
作为有机合成的砌块,该化合物参与了更复杂的有机结构的形成。 它可以参与诸如Sonogashira偶联之类的反应,这是形成构建芳香族化合物所需的碳-碳键的关键步骤 .
钠通道阻滞剂的开发
该化合物作为二苯并恶氮杂卓类似物的先驱,这些类似物是有效的钠通道阻滞剂。 这些阻滞剂在治疗癫痫和慢性疼痛等疾病方面具有重要意义 .
抗炎剂
1-溴-4-氟-2-硝基苯: 是合成抗炎剂的关键成分。 这些药物可以帮助开发针对炎症相关疾病的新疗法,有可能为现有药物提供替代方案 .
氨基噻吩衍生物的合成
它还用于合成2-(4-溴-2-硝基苯基氨基)-5-甲基噻吩-3-腈,这种化合物由于其共轭体系可以吸收不同波长的光,因此可能在染料和颜料行业中得到应用 .
哌嗪衍生物
最后,这种化学物质是合成哌嗪衍生物的关键,例如4-(4-溴-2-硝基苯基)哌嗪-1-羧酸叔丁酯。 哌嗪衍生物以其广泛的药理活性而闻名,包括抗精神病和抗抑郁作用 .
安全和危害
作用机制
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
1-Bromo-4-fluoro-2-nitrobenzene, like other nitrobenzene derivatives, undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-nitrobenzene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
1-Bromo-4-fluoro-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of anti-inflammatory agents . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes Sonogashira coupling reactions with other aromatic compounds, which are catalyzed by palladium-based enzymes . These interactions are crucial for the formation of complex molecules that exhibit anti-inflammatory properties. The presence of the nitro group in 1-Bromo-4-fluoro-2-nitrobenzene also makes it a potential substrate for nitroreductase enzymes, which can reduce the nitro group to an amino group, further modifying its biochemical activity.
Cellular Effects
1-Bromo-4-fluoro-2-nitrobenzene has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors and enzymes on the cell surface. For example, the compound’s interaction with nitroreductase enzymes can lead to the production of reactive intermediates that may affect cellular metabolism and gene expression . Additionally, the presence of bromine and fluorine atoms in the compound can enhance its ability to penetrate cell membranes, thereby affecting intracellular processes.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-fluoro-2-nitrobenzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, such as nitroreductases, and undergo reduction reactions that convert the nitro group to an amino group . This reduction process can generate reactive intermediates that may inhibit or activate other enzymes, leading to changes in cellular function. Additionally, the compound’s ability to participate in Sonogashira coupling reactions highlights its role in forming complex molecular structures through palladium-catalyzed processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-fluoro-2-nitrobenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it interacts with cellular enzymes and proteins over extended periods . The degradation products of 1-Bromo-4-fluoro-2-nitrobenzene may also exhibit distinct biochemical activities, further influencing its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Bromo-4-fluoro-2-nitrobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily interact with specific enzymes and receptors . At higher doses, it can cause adverse effects, including cellular toxicity and organ damage. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical activity.
Metabolic Pathways
1-Bromo-4-fluoro-2-nitrobenzene is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases and cytochrome P450 . The compound can undergo reduction reactions to form amino derivatives, which may further participate in conjugation reactions with glutathione or other cofactors. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall biochemical properties.
Transport and Distribution
The transport and distribution of 1-Bromo-4-fluoro-2-nitrobenzene within cells and tissues are influenced by its chemical structure. The presence of bromine and fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more efficiently . Once inside the cell, the compound can interact with intracellular transporters and binding proteins, facilitating its distribution to specific cellular compartments. The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and activity.
Subcellular Localization
1-Bromo-4-fluoro-2-nitrobenzene exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it may affect gene expression and other nuclear processes. The presence of targeting signals or post-translational modifications can further direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum, where it may exert distinct biochemical effects.
属性
IUPAC Name |
1-bromo-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNWKIKQFEOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196232 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-09-3 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-5-fluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-5-fluoronitrobenzene in the synthesis of 2-bromo-5-fluoroaniline as described in the research?
A1: The research paper describes a method for preparing 2-bromo-5-fluoroaniline using 2-bromo-5-fluoronitrobenzene as the starting material []. The synthesis involves a hydrogenation reaction where the nitro group (-NO₂) in 2-bromo-5-fluoronitrobenzene is reduced to an amino group (-NH₂) in the presence of a Raney nickel catalyst and hydrogen gas. This transformation is a crucial step in obtaining the desired product, 2-bromo-5-fluoroaniline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




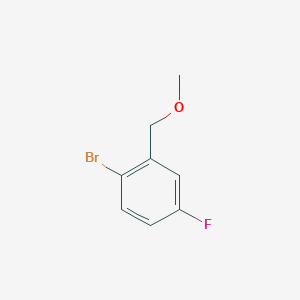
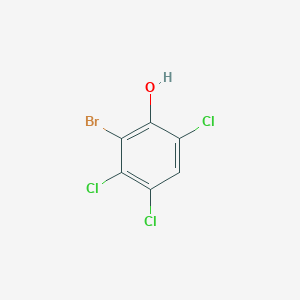

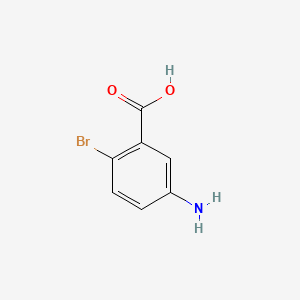
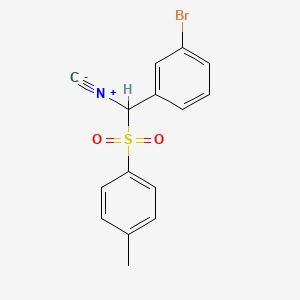

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
